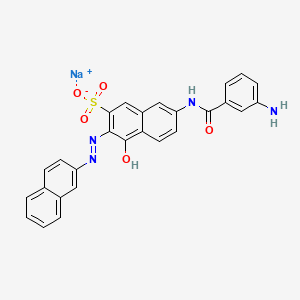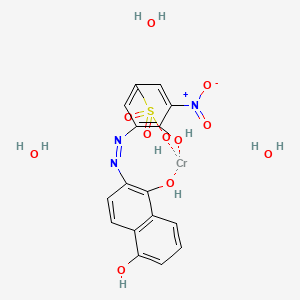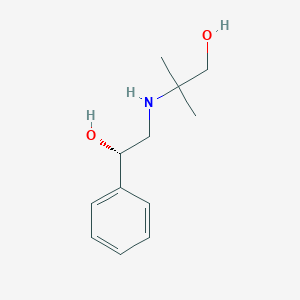
Fepradinol, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has garnered attention for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases . Fepradinol functions primarily as a beta-adrenergic receptor antagonist, which plays a critical role in the regulation of heart rate, myocardial contractility, and vascular tone .
準備方法
The synthesis of Fepradinol involves several steps, including the reaction of 2-phenylethylamine with acetone to form the intermediate, followed by reduction and subsequent reaction with formaldehyde and hydrogen cyanide . The industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Fepradinol undergoes various chemical reactions, including:
Oxidation: Fepradinol can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Fepradinol can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Fepradinol has a wide range of scientific research applications, including:
作用機序
Fepradinol exerts its effects primarily through beta-adrenergic receptor antagonism . By blocking these receptors, Fepradinol diminishes the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels . Additionally, Fepradinol exhibits intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure . It also impacts the renin-angiotensin-aldosterone system by inhibiting renin release, further contributing to its blood pressure-lowering effects .
類似化合物との比較
Fepradinol is unique in its combination of beta-adrenergic receptor antagonism and intrinsic sympathomimetic activity . Similar compounds include:
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta1 receptor antagonist used to treat cardiovascular diseases.
Metoprolol: Another selective beta1 receptor antagonist used for similar therapeutic purposes.
Fepradinol’s unique properties, such as its intrinsic sympathomimetic activity, distinguish it from these other beta-blockers .
特性
CAS番号 |
1992829-67-0 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/t11-/m1/s1 |
InChIキー |
PVOOBRUZWPQOER-LLVKDONJSA-N |
異性体SMILES |
CC(C)(CO)NC[C@H](C1=CC=CC=C1)O |
正規SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


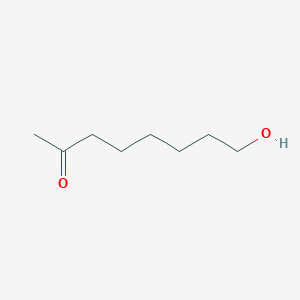
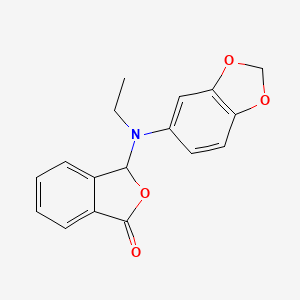
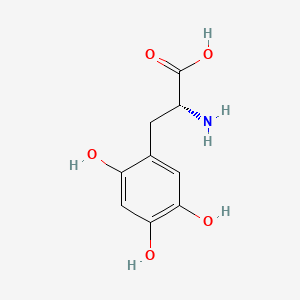
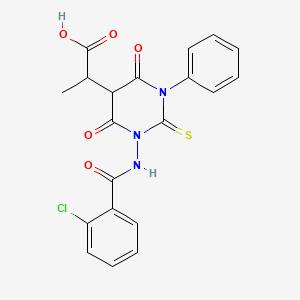

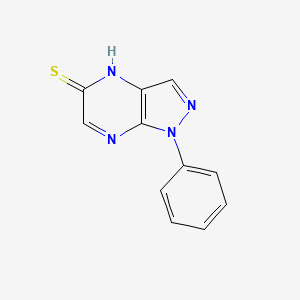
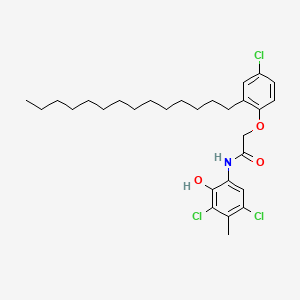



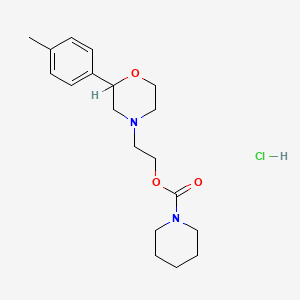
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
